1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol
Description
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol is a secondary amine derivative featuring a propan-2-ol backbone substituted with a 1,3-thiazol-2-yl ethylamino group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. This structural motif is often associated with bioactivity in medicinal chemistry, including antimicrobial, antiviral, and enzyme-inhibitory roles.
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)5-10-7(2)8-9-3-4-12-8/h3-4,6-7,10-11H,5H2,1-2H3 |
InChI Key |
IFMDJIQMPPYCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=NC=CS1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are studied for their chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs from the evidence, focusing on structural differences, synthetic yields, spectral characteristics, and reported biological activities.
WK-12: 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(3,6-difluoro-9H-carbazol-9-yl)propan-2-ol
- Structural Differences : Replaces the thiazole moiety with a carbazole-indole hybrid system.
- Synthesis : Yielded 63.0 mg (39%) via flash chromatography .
- Spectral Data : IR peaks at 3285 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (C=O), and 1492 cm⁻¹ (aromatic C=C) .
- Biological Activity : Acts as a DNA methyltransferase 1 (DNMT1) inhibitor, a key target in epigenetic cancer therapy .
- Key Contrast : The carbazole-indole system enhances π-π stacking interactions with DNA, whereas the thiazole group in the target compound may favor metal coordination or hydrogen bonding.
WK-28: 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-((1-(3,6-difluoro-9H-carbazol-9-yl)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-yl)oxy)propan-2-ol
- Structural Differences : Incorporates a bis-carbazole-fluorinated system and an ether linkage.
- Synthesis : Higher yield (55%) compared to WK-12, likely due to optimized fluorination .
- Spectral Data : IR peaks at 2928 cm⁻¹ (C-H stretch) and 1585 cm⁻¹ (C=N/C=O). Melting point: 113–115°C .
- Biological Activity : Demonstrated potent DNMT1 inhibition (IC₅₀ < 1 µM) due to enhanced lipophilicity from fluorine substituents .
- Key Contrast : The ether linkage in WK-28 may improve metabolic stability compared to the target compound’s secondary amine.
1-(1H-Indol-4-yloxy)-3-{[2-(2-Methoxyphenoxy)ethyl]amino}propan-2-ol
- Structural Differences: Substitutes thiazole with a methoxyphenoxy-ethylamino group and an indole-4-yloxy moiety.
- Biological Activity: Exhibits adrenolytic activity, blocking α₁-adrenergic receptors with antiarrhythmic and hypotensive effects .
- Key Contrast: The methoxyphenoxy group enhances selectivity for adrenergic receptors, whereas the thiazole group may confer divergent receptor affinities.
3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol
- Structural Differences: Replaces thiazole with a thiophene ring and modifies the amine to a methylamino group.
- Regulatory Context : Listed as a controlled impurity in pharmaceutical formulations (USP standards) .
1-((3,4-Dimethoxyphenethyl)amino)-3-(m-Tolyloxy)propan-2-ol Hydrochloride
- Structural Differences : Features dimethoxyphenethyl and m-tolyloxy substituents.
- Application : Used as a β-adrenergic blocker (bevantolol hydrochloride) for cardiovascular research .
- Key Contrast : The dimethoxy groups enhance β₁-selectivity, while the thiazole group in the target compound may alter receptor subtype specificity.
Comparative Data Table
Key Research Findings and Implications
- Thiazole vs. Carbazole/Indole : Thiazole’s electron-rich nature may improve solubility and metal-binding capacity compared to carbazole’s planar aromatic systems .
- Thiazole vs.
- Pharmacological Profiles : Structural analogs with aryloxy or carbazole groups show strong activity in epigenetic or cardiovascular domains, suggesting the target compound could be optimized for similar pathways .
Biological Activity
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol, also known as (1S,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol, is a compound that belongs to the class of aralkylamines. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by recent findings and case studies.
- Chemical Formula : C₈H₁₄N₂OS
- Molecular Weight : 186.27 g/mol
- CAS Number : 1339599-82-4
- IUPAC Name : (1S,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance, compounds with thiazole moieties have shown significant activity against various bacterial strains. A study assessing the structure-activity relationship (SAR) indicated that modifications to the thiazole ring can enhance antimicrobial efficacy.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Bacterial | 32 |
| Thiazole Derivative B | Fungal | 16 |
| This compound | Bacterial & Fungal | 8 |
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. Compounds similar to this compound have been tested for their cytotoxic effects on cancer cell lines. For example, a study reported that certain thiazole-containing compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| Jurkat T Cells | 10.5 | Doxorubicin (5) |
| HT29 Colon Cancer | 15.0 | Doxorubicin (5) |
| A431 Skin Cancer | 12.0 | Doxorubicin (5) |
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the presence of the thiazole ring significantly contributed to the compounds' effectiveness.
Case Study 2: Antitumor Activity Assessment
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited promising cytotoxic effects. The compound was found to induce apoptosis in Jurkat T cells through mitochondrial pathways.
The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the amino group in this compound enhances its interaction with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
